7-butyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
7-butyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Mechanism of Action
Target of Action
The primary target of GNF-Pf-1871, also known as 1-butyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide, is the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan transporter protein that belongs to the major facilitator superfamily (MFS) and is predicted to play roles in mitochondrial transport .
Mode of Action
GNF-Pf-1871 interacts with its target, PfMFR3, and induces resistance in Plasmodium falciparum parasites when exposed to sublethal concentrations of the compound .
Biochemical Pathways
It has been observed that mutations in pfmfr3 can decrease the sensitivity of the parasite to compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-1871 may affect mitochondrial pathways in the parasite.
Result of Action
The action of GNF-Pf-1871 results in the death of both blood- and sexual-stage P. falciparum parasites in the low nanomolar to low micromolar range . This suggests that the compound has a broad-spectrum antimalarial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from commercially available precursors. The key steps typically include the formation of the triazatricyclic core, followed by the introduction of the butyl, imino, and phenylethyl groups under controlled conditions. Common reagents used in these steps include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-butyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, 7-butyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide may be studied for its potential bioactivity. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its unique structure could interact with biological targets in ways that other compounds cannot, making it a candidate for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals or advanced polymers.
Comparison with Similar Compounds
Similar Compounds
- 7-butyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its tricyclic structure and the specific functional groups it contains. These features give it distinct chemical and biological properties compared to other similar compounds. For example, its ability to undergo specific reactions or interact with particular biological targets may differ significantly from other compounds with similar structures.
Properties
IUPAC Name |
7-butyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-4-5-13-29-21(26)19(24(31)27-17(3)18-11-7-6-8-12-18)15-20-23(29)28-22-16(2)10-9-14-30(22)25(20)32/h6-12,14-15,17,26H,4-5,13H2,1-3H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJPLNQZCAMANZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=N)C(=O)NC(C)C3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617697-67-3 |
Source
|
Record name | 1-BUTYL-2-IMINO-10-METHYL-5-OXO-N-(1-PHENYLETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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